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Compound of Interest

Compound Name: Fenoxaprop-ethyl, (-)-

Cat. No.: B038666 Get Quote

This technical guide provides a comprehensive overview of the (-)-isomer of Fenoxaprop-ethyl,

a chiral herbicide. The document is intended for researchers, scientists, and professionals in

drug development and agrochemical industries, offering detailed information on its chemical

structure, properties, biological activity, and analytical methodologies.

Introduction to Fenoxaprop-ethyl and its
Stereoisomerism
Fenoxaprop-ethyl is a selective, post-emergence herbicide belonging to the

aryloxyphenoxypropionate class.[1] It is widely utilized for the control of annual and perennial

grass weeds in a variety of broadleaf crops.[1] The molecule possesses a chiral center,

resulting in the existence of two enantiomers: the R-(+)-isomer and the S-(-)-isomer.[2][3][4]

The herbicidal activity is primarily associated with the R-(+)-enantiomer, commercially known

as Fenoxaprop-P-ethyl, while the S-(-)-isomer is considered significantly less active.[2][4][5]

This guide focuses specifically on the chemical and biological characteristics of the S-(-)-isomer

of Fenoxaprop-ethyl.

Chemical Structure and Properties
The S-(-)-isomer of Fenoxaprop-ethyl, while less common commercially, shares the same

molecular formula and mass as its R-(+)-counterpart. The key difference lies in the spatial

arrangement of the atoms around the chiral carbon.

Figure 1: Chemical structure of Fenoxaprop-ethyl, (-)-isomer (S-enantiomer).
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Quantitative Chemical Data
The following table summarizes the key chemical and physical properties of Fenoxaprop-ethyl.

It's important to note that most physical properties are identical for both enantiomers.[6]

Property Value Reference

IUPAC Name

ethyl (2S)-2-[4-[(6-chloro-1,3-

benzoxazol-2-

yl)oxy]phenoxy]propanoate

N/A

Molecular Formula C₁₈H₁₆ClNO₅ [7][8]

Molecular Weight 361.8 g/mol [7][8]

CAS Registry Number
66441-23-4 (for racemic

mixture)
[7]

Appearance
White to off-white crystalline

solid
N/A

Melting Point 84-85 °C (for racemic mixture) N/A

Water Solubility Low [2]

Biological Activity and Mode of Action
The two enantiomers of Fenoxaprop-ethyl exhibit significant differences in their biological

activity. The S-(-)-isomer is considered the herbicidally inactive form.[5][6] The potent herbicidal

effects are attributed to the R-(+)-isomer (Fenoxaprop-P-ethyl), which acts as an inhibitor of the

acetyl-CoA carboxylase (ACCase) enzyme.[2][9] This enzyme is crucial for the biosynthesis of

fatty acids in grasses.[1][9] By blocking this pathway, Fenoxaprop-P-ethyl disrupts the

formation of cell membranes, leading to the cessation of growth and eventual death of the

susceptible grassy weeds.[1] Broadleaf plants are generally tolerant because the ACCase

enzyme in their cytoplasm is structurally different and insensitive to this class of herbicides.
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Figure 2: Simplified pathway of ACCase inhibition by the active R-(+)-isomer.

Enantioselective Environmental Behavior
Research has shown that the two enantiomers of Fenoxaprop-ethyl behave differently in the

environment, particularly in soil. Studies on the enantioselective degradation have

demonstrated that the herbicidally inactive S-(-)-enantiomer degrades at a faster rate in soil

compared to the active R-(+)-enantiomer.[5][6][10] This enantioselective degradation is

primarily attributed to microbial processes.[5][10] Furthermore, Fenoxaprop-ethyl is relatively

stable in terms of its configuration in soil, with no significant interconversion between the S-(-)

and R-(+) forms observed during incubation studies.[5][6]

Experimental Protocols
Enantioselective Analysis by Chiral HPLC
The separation and quantification of the enantiomers of Fenoxaprop-ethyl are typically

achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary

phase.

Methodology:

Sample Preparation: Soil or plant samples containing Fenoxaprop-ethyl are extracted using

an appropriate organic solvent, such as acetonitrile or acetone. The extract is then cleaned

up using solid-phase extraction (SPE) to remove interfering substances.
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Chiral HPLC Separation: The purified extract is injected into an HPLC system equipped with

a chiral column. An amylose tri-(3,5-dimethylphenylcarbamate) (ADMPC) column is

commonly used for this separation.[5][6][10]

Mobile Phase: The mobile phase typically consists of a mixture of n-hexane and isopropanol,

often with a small amount of trifluoroacetic acid to improve peak shape.[3]

Detection: The separated enantiomers are detected using a UV detector, typically at a

wavelength of 238 nm.

Quantification: The concentration of each enantiomer is determined by comparing the peak

areas to those of known analytical standards of the pure enantiomers.
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Figure 3: Experimental workflow for the enantioselective analysis of Fenoxaprop-ethyl.

Synthesis and Resolution
The commercial production of Fenoxaprop-P-ethyl, the active R-enantiomer, involves

stereospecific synthesis methods to ensure a high enantiomeric purity.[11][12] One common

approach involves the use of a chiral starting material, such as R-(+)-2-(4-hydroxyphenoxy)

propionic ester, which is then reacted with 2,6-dichlorobenzoxazole.[11][13] These synthetic

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b038666?utm_src=pdf-body-img
https://patents.google.com/patent/CN102070550B/en
https://eureka.patsnap.com/patent-CN103113320A
https://patents.google.com/patent/CN102070550B/en
https://patents.google.com/patent/CN102351808A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


routes are designed to produce the desired R-(+)-isomer directly, minimizing the formation of

the inactive S-(-)-isomer.

Conclusion
The S-(-)-isomer of Fenoxaprop-ethyl is the herbicidally inactive enantiomer of this widely used

herbicide. While sharing identical physical properties with its active counterpart, the R-(+)-

isomer, its biological activity is negligible. The primary significance of the S-(-)-isomer lies in the

context of environmental fate, where it exhibits faster microbial degradation in soil. The

development of stereospecific synthetic methods for Fenoxaprop-P-ethyl has largely rendered

the use of the racemic mixture obsolete, focusing on the delivery of the active ingredient in a

more efficient and environmentally conscious manner. Understanding the properties and

behavior of the inactive S-(-)-isomer is crucial for comprehensive environmental risk

assessments and for optimizing the formulation and application of Fenoxaprop-based

herbicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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